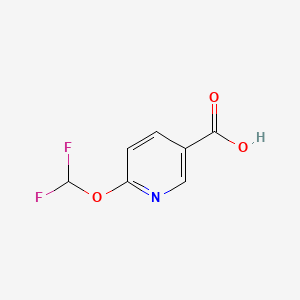

6-(Difluoromethoxy)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-2-1-4(3-10-5)6(11)12/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXGVODHXUFPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745136 | |

| Record name | 6-(Difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211535-62-4 | |

| Record name | 6-(Difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 6-(Difluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Difluoromethoxy)nicotinic acid, with the Chemical Abstracts Service (CAS) number 1211535-62-4 , is a fluorinated pyridine carboxylic acid derivative. This compound serves as a crucial building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCF₂H) into the nicotinic acid scaffold can significantly modulate the physicochemical and pharmacokinetic properties of resulting molecules. This technical guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.

| Property | Value |

| CAS Number | 1211535-62-4 |

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 276.7 ± 35.0 °C (Predicted) |

| Density | 1.449 ± 0.06 g/cm³ (Predicted) |

| pKa | 3.29 ± 0.10 (Predicted) |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the provided search results, a general synthetic strategy can be inferred from the synthesis of analogous fluorinated nicotinic acids, such as 6-fluoronicotinic acid. The following is a plausible experimental protocol based on common organic synthesis methodologies for similar structures.

Experimental Protocol: A Proposed Synthesis Route

This proposed synthesis involves a nucleophilic aromatic substitution reaction to introduce the difluoromethoxy group, followed by hydrolysis of an ester intermediate.

Step 1: Synthesis of a 6-halonicotinate precursor

The synthesis would likely start from a commercially available 6-halonicotinate, for example, methyl 6-chloronicotinate.

Step 2: Difluoromethoxylation

The key step is the introduction of the difluoromethoxy group. This can be achieved using a difluoromethylating agent. A common method involves the use of a difluorocarbene precursor.

-

Reactants:

-

Methyl 6-chloronicotinate

-

Sodium chlorodifluoroacetate (as a difluorocarbene precursor)

-

A suitable solvent (e.g., Dimethylformamide - DMF)

-

A base (e.g., Potassium Carbonate)

-

-

Procedure:

-

To a solution of methyl 6-chloronicotinate in DMF, add potassium carbonate.

-

Heat the mixture to a specified temperature (e.g., 80-100 °C).

-

Slowly add sodium chlorodifluoroacetate to the reaction mixture. The in-situ generation of difluorocarbene will react with the phenoxide intermediate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 6-(difluoromethoxy)nicotinate.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Reactants:

-

Crude methyl 6-(difluoromethoxy)nicotinate

-

A base (e.g., Sodium Hydroxide or Lithium Hydroxide)

-

A solvent mixture (e.g., Tetrahydrofuran/Water or Methanol/Water)

-

-

Procedure:

-

Dissolve the crude methyl 6-(difluoromethoxy)nicotinate in a mixture of THF and water.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Applications in Drug Development and Medicinal Chemistry

Nicotinic acid and its derivatives are known to possess a wide range of biological activities and are important pharmacophores in drug design. The introduction of a difluoromethoxy group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

-

As a Bioisostere: The difluoromethoxy group is considered a lipophilic bioisostere of the hydroxyl and thiol groups and can participate in hydrogen bonding, which is a critical interaction in drug-receptor binding.

-

Pharmaceutical Intermediates: this compound is a valuable intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). Its derivatives have been investigated for various therapeutic applications, including:

While specific signaling pathways for this compound are not detailed in the provided search results, the broader class of nicotinic acid derivatives is known to interact with various receptors and enzymes. For instance, nicotinic acid itself is a ligand for the G protein-coupled receptor GPR109A, which mediates its lipid-lowering effects.[4] Derivatives of nicotinic acid have been designed to target enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory effects.[1]

The general mechanism of action for many nicotinic acid derivatives in cancer therapy involves the inhibition of key signaling pathways that control cell proliferation and survival. A derivative of the related 6-fluoronicotinic acid, for example, is being investigated for pancreatic cancer treatment.[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique properties, conferred by the difluoromethoxy group, make it an attractive scaffold for the development of new drugs with potentially improved efficacy and pharmacokinetic profiles. Further research into the synthesis and biological evaluation of its derivatives is likely to yield promising new therapeutic agents.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

An In-depth Technical Guide to 6-(Difluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Difluoromethoxy)nicotinic acid is a fluorinated derivative of nicotinic acid, a member of the vitamin B3 family. The introduction of the difluoromethoxy group at the 6-position of the pyridine ring is anticipated to significantly modulate the physicochemical and biological properties of the parent molecule. This modification can enhance metabolic stability, membrane permeability, and binding affinity to biological targets, making it an attractive scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for this compound. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides expert analysis based on analogous structures to support further research and application.

Molecular Structure and Properties

This compound, also known as 6-(difluoromethoxy)pyridine-3-carboxylic acid, possesses a core nicotinic acid structure with a difluoromethoxy substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211535-62-4 | Commercial Suppliers |

| Molecular Formula | C₇H₅F₂NO₃ | Commercial Suppliers |

| Molecular Weight | 189.12 g/mol | Calculated |

| Predicted Boiling Point | 276.7 ± 35.0 °C at 760 mmHg | Chemical Supplier Data |

| Predicted Melting Point | No data available | - |

| Solubility | No data available | - |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| H-2 | 8.9 - 9.1 | d | J ≈ 2-3 | Downfield due to proximity to nitrogen and carboxylic acid. |

| H-4 | 8.3 - 8.5 | dd | J ≈ 8-9, 2-3 | Coupled to H-2 and H-5. |

| H-5 | 7.6 - 7.8 | d | J ≈ 8-9 | Coupled to H-4. |

| -OCHF₂ | 6.8 - 7.2 | t | J ≈ 73-75 | Characteristic triplet for the difluoromethyl group proton. |

| -COOH | 13.0 - 14.0 | br s | - | Broad singlet, exchangeable with D₂O. |

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 150 - 153 | |

| C-3 | 125 - 128 | |

| C-4 | 140 - 143 | |

| C-5 | 118 - 121 | |

| C-6 | 160 - 163 (t, J ≈ 25-30 Hz) | Attached to the difluoromethoxy group. |

| -C=O | 165 - 168 | |

| -OCHF₂ | 113 - 116 (t, J ≈ 240-250 Hz) | Carbon of the difluoromethoxy group. |

Table 4: Expected Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=O (Carboxylic acid) | 1700-1730 | Strong |

| C=C, C=N (Aromatic ring) | 1550-1620 | Medium-Strong |

| C-O-C (Ether) | 1200-1300 | Strong |

| C-F | 1000-1100 | Strong |

Table 5: Expected Mass Spectrometry (MS) Fragmentation

| m/z | Ion | Notes |

| 189 | [M]⁺ | Molecular ion |

| 171 | [M - H₂O]⁺ | Loss of water from the carboxylic acid |

| 144 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 124 | [M - OCHF₂]⁺ | Loss of the difluoromethoxy group |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly available scientific literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of analogous 6-alkoxypyridine-3-carboxylic acids. The key transformation is the nucleophilic aromatic substitution of a suitable leaving group at the 6-position with a difluoromethoxide equivalent or a subsequent difluoromethoxylation of a hydroxyl group.

Proposed Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 6-chloronicotinic acid.

Step 1: Synthesis of 6-Hydroxynicotinic acid

This step involves the hydrolysis of 6-chloronicotinic acid to 6-hydroxynicotinic acid.

-

Materials: 6-chloronicotinic acid, Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve 6-chloronicotinic acid in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours to facilitate the nucleophilic aromatic substitution of the chloride with a hydroxide ion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to the isoelectric point of 6-hydroxynicotinic acid (typically pH 3-4) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-hydroxynicotinic acid.

-

Step 2: Synthesis of this compound

This step involves the difluoromethoxylation of the hydroxyl group of 6-hydroxynicotinic acid. This is a challenging transformation, and a common method involves the use of a difluoromethylating agent.

-

Materials: 6-hydroxynicotinic acid, Sodium 2-chloro-2,2-difluoroacetate, a polar aprotic solvent (e.g., DMF or DMSO), a base (e.g., K₂CO₃).

-

Procedure:

-

Suspend 6-hydroxynicotinic acid and potassium carbonate in a suitable polar aprotic solvent.

-

Add sodium 2-chloro-2,2-difluoroacetate to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours. The reaction generates difluorocarbene in situ, which then reacts with the phenoxide.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with HCl to precipitate the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

DOT Script for Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the broader class of nicotinic acid derivatives exhibits a wide range of pharmacological effects. Nicotinic acid itself is a well-known lipid-lowering agent that modulates lipid metabolism through various mechanisms, including the activation of the G protein-coupled receptor GPR109A.[9][10]

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity.[11] Fluorinated nicotinic acid derivatives have been explored for various therapeutic applications. For example, 6-fluoronicotinic acid is used as a building block for active pharmaceutical ingredients, including those investigated for cancer treatment.[12] Other fluorinated nicotinic acid analogs have been developed as agonists for the high-affinity niacin receptor GPR109a.[13]

Given these precedents, it is plausible that this compound could exhibit interesting biological activities. The difluoromethoxy group, being a lipophilic hydrogen bond donor, can significantly alter the interaction of the molecule with biological targets compared to a simple methoxy or fluoro substituent.

Potential Research Directions and Experimental Workflows:

-

Screening for GPR109A Agonism: An initial biological evaluation could involve screening for agonist activity at the GPR109A receptor using a cell-based assay that measures downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels.

-

Anti-inflammatory Activity: Nicotinic acid and its derivatives have shown anti-inflammatory properties.[14] The anti-inflammatory potential of this compound could be assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages and measuring the production of inflammatory cytokines like TNF-α and IL-6.

-

Anticancer Activity: Given the use of related compounds in oncology research, screening against a panel of cancer cell lines to assess for antiproliferative effects would be a valuable line of investigation.

DOT Script for a General Biological Screening Workflow

Caption: A general workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a promising, yet underexplored, molecule with potential applications in drug discovery. This guide provides a foundational understanding of its structure and predicted properties, along with a plausible synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its biological potential. The proposed experimental workflows offer a starting point for researchers interested in investigating the therapeutic utility of this and related fluorinated nicotinic acid derivatives.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Nicotinic acid(59-67-6) IR Spectrum [m.chemicalbook.com]

- 5. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 12. ossila.com [ossila.com]

- 13. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6-(Difluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 6-(Difluoromethoxy)nicotinic acid, a fluorinated pyridine carboxylic acid derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific compound, this document compiles predicted values from reliable sources and presents standardized, detailed experimental protocols for the determination of key physical characteristics. This guide is intended to serve as a foundational resource for researchers and scientists, enabling them to accurately assess and utilize this compound in their work. The provided methodologies for determining melting point and solubility are broadly applicable to novel chemical entities.

Core Physical Properties

The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. While experimentally determined data for this compound is not extensively available in peer-reviewed literature, the following table summarizes the available predicted and observed data from chemical suppliers.

| Property | Value | Source/Type |

| Molecular Formula | C₇H₅F₂NO₃ | ChemicalBook[1] |

| Molecular Weight | 189.12 g/mol | ChemicalBook[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Boiling Point | 276.7 ± 35.0 °C | Predicted[2] |

| Density | 1.449 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 3.29 ± 0.10 | Predicted[2] |

| Melting Point | No data available | ChemicalBook[3] |

| Solubility | No data available | ChemicalBook[3] |

| Storage | Sealed in dry, Room Temperature | ChemicalBook, Sigma-Aldrich[2][4] |

Experimental Protocols for Physical Property Determination

To supplement the limited available data, this section provides detailed, standard experimental protocols for determining the melting point and solubility of this compound. These protocols are widely accepted in the pharmaceutical and chemical industries.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically lower and broaden the melting point range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp® or similar digital device)

-

Capillary tubes (sealed at one end)

-

This compound (finely powdered and dried)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface and crushed into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

Initial Approximate Determination: If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C per minute) is used to obtain a rough estimate of the melting range.

-

Accurate Determination: A new capillary tube is prepared. The melting point apparatus is preheated to a temperature approximately 15-20 °C below the estimated melting point. The sample is then heated at a slow rate (1-2 °C per minute) to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5][6]

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical parameter for drug candidates, as it influences absorption and bioavailability. The shake-flask method is considered the gold standard for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Materials:

-

This compound (solid)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions)[7]

-

Glass vials with screw caps

-

Constant temperature shaker or incubator (e.g., set to 37 °C)[7][8]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: An excess amount of solid this compound (enough to ensure a saturated solution with visible undissolved solid at equilibrium) is weighed and added to separate vials for each pH buffer.

-

Equilibration: A known volume of each buffer is added to the respective vials. The vials are securely capped and placed in a mechanical shaker set to a constant temperature (e.g., 37 °C). The samples are agitated for a sufficient period to reach equilibrium (typically 24-72 hours).[8]

-

Phase Separation: After equilibration, the vials are removed from the shaker. The undissolved solid is separated from the solution by centrifugation followed by filtration of the supernatant through a syringe filter to ensure a clear, particle-free solution.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated HPLC method. A calibration curve is prepared using standard solutions of the compound of known concentrations.

-

Data Analysis: The solubility is reported as the mean concentration of the dissolved compound from at least three replicate experiments for each pH condition.

Logical Workflow for Physicochemical Characterization

For a novel compound such as this compound, a structured workflow is essential to systematically determine its key physicochemical properties. The following diagram, generated using Graphviz, illustrates a logical progression for this characterization.

Biological Context and Potential Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or associated signaling pathways for this compound. However, as a derivative of nicotinic acid (Niacin, Vitamin B3), it may be investigated for similar biological targets. Nicotinic acid is known to exert its effects, particularly its lipid-modifying properties, through the activation of the G-protein coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A.[9]

The general signaling pathway initiated by nicotinic acid binding to HCA₂ in adipocytes is depicted below. This serves as a potential, though unconfirmed, framework for investigating the mechanism of action of its derivatives.

Conclusion

This compound is a compound with limited publicly available experimental data on its physical properties. This guide consolidates the existing predicted information and provides robust, standardized protocols for the experimental determination of its melting point and aqueous solubility. The logical workflow for physicochemical characterization and the potential signaling pathway based on its parent compound, nicotinic acid, offer a solid framework for future research. It is imperative for researchers working with this compound to perform their own experimental verification of its physical properties to ensure the accuracy and reproducibility of their findings.

References

- 1. scbt.com [scbt.com]

- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. who.int [who.int]

- 8. benchchem.com [benchchem.com]

- 9. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 6-(Difluoromethoxy)nicotinic Acid

This technical guide provides a comprehensive overview of the core chemical properties of 6-(Difluoromethoxy)nicotinic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its physicochemical characteristics, experimental protocols for its synthesis and analysis, and its relevant biological context.

Core Chemical Properties

This compound, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in medicinal chemistry due to the presence of the difluoromethoxy group, which can significantly alter its biological activity and pharmacokinetic profile.

Physicochemical Data

Quantitative data for this compound and its parent compound, nicotinic acid, are summarized in the table below for comparative analysis.

| Property | This compound | Nicotinic Acid (for comparison) |

| Molecular Formula | C₇H₅F₂NO₃[1] | C₆H₅NO₂[2] |

| Molecular Weight | 189.12 g/mol [1] | 123.11 g/mol [2] |

| Melting Point | Data not available (Predicted); 144-148 °C (for 6-Fluoronicotinic acid)[3][4] | 237 °C[2] |

| Boiling Point | 276.7 ± 35.0 °C (Predicted)[1] | Decomposes |

| Density | 1.449 ± 0.06 g/cm³ (Predicted)[1] | 1.473 g/cm³[2] |

| pKa | 3.29 ± 0.10 (Predicted)[1] | 4.85[2] |

| Solubility | Data not available. Expected to have some solubility in polar organic solvents. | Water: 18 g/L; Soluble in DMSO and dimethylformamide (~1 mg/mL)[2][5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of nicotinic acid derivatives are crucial for their application in research and development.

Synthesis of 6-Substituted Nicotinic Acid Derivatives

Reaction Scheme (Adapted for this compound):

A potential synthetic route could involve the reaction of a 6-chloronicotinic acid ester with a source of the difluoromethoxy group, followed by hydrolysis of the ester.

General Procedure (based on a related synthesis): [6]

-

Esterification: The starting material, 6-chloronicotinic acid, is first esterified to protect the carboxylic acid functionality.

-

Difluoromethoxylation: The 6-chloro-nicotinate is then reacted with a difluoromethoxylating agent, such as sodium chlorodifluoroacetate, under appropriate conditions (e.g., in the presence of a copper catalyst in a polar aprotic solvent like DMF or NMP) to introduce the OCF₂H group at the 6-position.

-

Hydrolysis: The resulting 6-(difluoromethoxy)nicotinate is hydrolyzed, typically under basic or acidic conditions, to yield the final product, this compound.

-

Purification: The crude product is then purified by recrystallization or column chromatography.

Purification

Purification of nicotinic acid derivatives often involves recrystallization from a suitable solvent, such as water or ethanol.[7] For laboratory-scale purification, column chromatography using silica gel is a common method.

General Recrystallization Protocol: [7]

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., water or an alcohol-water mixture).

-

If the solution is colored, treat it with activated charcoal.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and quantification of nicotinic acid and its derivatives.[8][9][10]

-

Column: A reversed-phase C18 column is typically used.[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[10]

-

Detection: UV detection at approximately 260 nm is suitable for these compounds.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and selective detection, especially in biological matrices, LC-MS/MS is the method of choice.[8][10]

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific derivative and mobile phase.

-

Detection: Selected reaction monitoring (SRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions. For nicotinic acid, a common transition is m/z 124.1 -> 80.0.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the proton of the difluoromethoxy group.

-

¹³C NMR: The carbon spectrum will show signals for the pyridine ring carbons, the carboxylic acid carbon, and the carbon of the difluoromethoxy group, which will exhibit coupling to the fluorine atoms.

Biological Context and Signaling Pathways

Nicotinic acid and its derivatives are known for their lipid-lowering effects, which are primarily mediated through the activation of the G-protein coupled receptor, GPR109A (also known as HCA₂).[11] This receptor is highly expressed in adipocytes.

GPR109A Signaling Pathway

The binding of nicotinic acid derivatives to GPR109A on adipocytes initiates a signaling cascade that ultimately leads to the inhibition of lipolysis.

Caption: GPR109A signaling pathway activated by nicotinic acid derivatives.

Experimental Workflow for Biological Activity Screening

A typical workflow to assess the biological activity of a new nicotinic acid derivative like this compound is outlined below.

Caption: Workflow for evaluating the biological activity of a novel compound.

References

- 1. This compound | 1211535-62-4 [amp.chemicalbook.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. 6-Fluoronicotinic acid | CAS#:403-45-2 | Chemsrc [chemsrc.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

6-(Difluoromethoxy)nicotinic acid solubility data

An In-Depth Technical Guide on the Solubility of 6-(Difluoromethoxy)nicotinic Acid for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a derivative of nicotinic acid (Vitamin B3) of interest in pharmaceutical research. Understanding its solubility is critical for drug development, influencing bioavailability, formulation, and efficacy. This technical guide provides a summary of the predicted physicochemical properties of this compound, detailed experimental protocols for determining its aqueous and organic solvent solubility, and comparative solubility data for the parent compound, nicotinic acid. Additionally, it outlines the key signaling pathway associated with nicotinic acid derivatives and a standard workflow for solubility determination to aid researchers in their investigations.

Physicochemical Properties of this compound

While experimental data is limited, predicted physicochemical properties provide a valuable starting point for experimental design.

| Property | Predicted Value | Source |

| Molecular Formula | C7H5F2NO3 | ChemicalBook[1] |

| Molecular Weight | 189.12 g/mol | ChemicalBook[1] |

| pKa | 3.29 ± 0.10 | ChemicalBook[1] |

| Boiling Point | 276.7 ± 35.0 °C | ChemicalBook[1] |

| Density | 1.449 ± 0.06 g/cm³ | ChemicalBook[1] |

| Appearance | White to off-white solid | ChemicalBook[1] |

Experimental Protocols for Solubility Determination

The following are standard methodologies for determining the solubility of a compound like this compound.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels, or organic solvents) in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical and should be sufficient to reach a steady state, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., PTFE or PVDF).

-

Quantification: Accurately dilute the saturated solution with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Kinetic Solubility Determination: Turbidimetric Method

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, typically DMSO.

Principle: A compound is first dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO). This stock solution is then gradually added to an aqueous buffer. The point at which the compound precipitates out of solution, causing turbidity, is measured optically. This precipitation point is defined as the kinetic solubility.[2]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a multi-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells. This can be done in a serial dilution format to test a range of concentrations.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 600-700 nm).

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the baseline.

Comparative Solubility Data: Nicotinic Acid

The solubility of the parent compound, nicotinic acid, provides a useful reference for researchers working with its derivatives.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | 16.7 |

| Ethanol | 25 | ~20 |

| DMSO | 25 | ~1 |

| Diethyl Ether | 25 | <1 |

| Acetone | 25 | ~1-10 |

Note: The solubility of nicotinic acid is pH-dependent due to its carboxylic acid group. The data presented are approximate values and can vary with experimental conditions.

Visualization of Pathways and Workflows

Signaling Pathway of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are known to exert their effects, such as lipid-lowering, through the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[3] The activation of this receptor in adipocytes leads to a decrease in free fatty acids in the plasma.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a research compound.

Conclusion

References

Spectral Analysis of 6-(Difluoromethoxy)nicotinic Acid: A Technical Guide

Disclaimer: Despite extensive searches, specific experimental spectral data (NMR, IR, MS) for 6-(Difluoromethoxy)nicotinic acid is not publicly available. This guide presents spectral data for the parent compound, nicotinic acid, to provide a foundational understanding of the nicotinic acid core. The spectral features of this compound will differ due to the presence of the difluoromethoxy group.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectral characterization of the nicotinic acid scaffold. The inclusion of detailed experimental protocols and a visual workflow aims to facilitate a deeper understanding of the analytical processes involved.

Spectral Data Summary

The following tables summarize the key spectral data for nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data of Nicotinic Acid

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.73 | d | H-2 |

| 8.25 | dt | H-4 |

| 7.52 | dd | H-5 |

| 9.12 | s | H-6 |

| 13.5 (broad) | s | -COOH |

¹³C NMR (Carbon-13 NMR) Data of Nicotinic Acid

| Chemical Shift (ppm) | Assignment |

| 166.5 | -COOH |

| 153.2 | C-6 |

| 150.9 | C-2 |

| 137.1 | C-4 |

| 129.8 | C-3 |

| 123.7 | C-5 |

Note on ¹⁹F NMR: For this compound, a ¹⁹F NMR spectrum would be crucial for characterizing the difluoromethoxy group. This would likely show a triplet due to coupling with the methoxy proton.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands of Nicotinic Acid [1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (carboxylic acid) |

| 1705 | Strong | C=O stretch (carboxylic acid)[1] |

| 1610 | Medium | C=C and C=N ring stretching |

| 1320 | Medium | C-N stretch |

| 1290 | Strong | C-O stretch |

| 900-650 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass Spectrometry Data of Nicotinic Acid

| m/z | Interpretation |

| 123 | [M]⁺ (Molecular Ion) |

| 106 | [M-OH]⁺ |

| 78 | [M-COOH]⁺ (Pyridine radical cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 600 MHz) is used for analysis.

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

ESI-MS Parameters (for Nicotinic Acid): [4]

-

Ionization Mode: Positive or negative.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-30 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 300-350 °C.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 6-(Difluoromethoxy)pyridine-3-carboxylic Acid and Its Analogs

Introduction

6-(Difluoromethoxy)pyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine carboxylic acid class of molecules. Pyridine carboxylic acid derivatives are of significant interest in medicinal chemistry due to their versatile biological activities. The incorporation of a difluoromethoxy group can significantly modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which in turn can influence its biological activity. This guide provides a comprehensive overview of the known biological activities of compounds structurally related to 6-(difluoromethoxy)pyridine-3-carboxylic acid, summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows. While specific data for 6-(difluoromethoxy)pyridine-3-carboxylic acid is limited in the public domain, this guide draws upon research on analogous structures to provide a predictive framework for its potential biological profile.

Quantitative Biological Data

The biological activities of various pyridine carboxylic acid derivatives have been quantified in numerous studies. The following tables summarize key inhibitory concentrations (IC50) and other relevant metrics for compounds with structural similarities to 6-(difluoromethoxy)pyridine-3-carboxylic acid, providing a comparative basis for its potential efficacy in different biological contexts.

Table 1: Phosphodiesterase-3A (PDE3A) Inhibitory Activity and Cytotoxicity of Pyridine Derivatives [1]

| Compound ID | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |

| Ib | PDE3A | 3.76 ± 1.03 | HeLa | 34.3 ± 2.6 |

| Ib | PDE3A | 3.76 ± 1.03 | MCF-7 | 50.18 ± 1.11 |

Table 2: Anti-inflammatory and Anti-hyperglycemic Activity of Nicotinic Acid Derivatives [2][3]

| Compound ID | Assay | IC50 (µM) |

| 2b | DPPH radical scavenging | 15.63 ± 0.13 |

| 2h | DPPH radical scavenging | 12.88 ± 0.19 |

| 2b | ABTS radical scavenging | 19.89 ± 0.25 |

| 2h | ABTS radical scavenging | 16.35 ± 0.25 |

| Ketorolac (Ref) | Human RBC hemolysis (Anti-inflammatory) | 11.79 ± 0.17 |

| Various | Human RBC hemolysis (Anti-inflammatory) | 14.06 - 85.56 |

| Acarbose (Ref) | α-amylase inhibition (Anti-hyperglycemic) | 1.273 ± 0.12 µg/mL |

| Various | α-amylase inhibition (Anti-hyperglycemic) | 1.324 - 1.516 µg/mL |

Table 3: Antibacterial Activity of 3-(pyridine-3-yl)-2-oxazolidinone Derivatives [4]

| Compound ID | Target Organism | MBIC (µg/ml) |

| 21d | S. pneumoniae | 0.5 |

Table 4: EP4 Antagonist Activity of a 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid derivative [5]

| Compound ID | Assay | IC50 (nM) |

| 4f | PGE2-induced TNFα reduction in human whole blood | 123 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays mentioned in the context of pyridine carboxylic acid derivatives.

Phosphodiesterase-3A (PDE3A) Inhibition Assay [1]

-

Enzyme and Substrate Preparation: Recombinant human PDE3A is used. The substrate, [³H]cAMP, is prepared in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

-

Inhibition Assay: The test compounds are pre-incubated with the enzyme for 10 minutes at 37°C. The reaction is initiated by adding the [³H]cAMP substrate.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by adding a stop solution (e.g., 0.2 M ZnSO₄ and 0.2 M Ba(OH)₂).

-

Quantification: The amount of [³H]AMP produced is determined by scintillation counting after separation from the unreacted substrate using ion-exchange chromatography.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay [2][3]

-

Reagent Preparation: A solution of α-amylase is prepared in phosphate buffer (pH 6.9). The substrate is a starch solution.

-

Assay Procedure: The test compounds are mixed with the α-amylase solution and incubated. The starch solution is then added to start the enzymatic reaction.

-

Colorimetric Reaction: After incubation, dinitrosalicylic acid (DNS) color reagent is added, and the mixture is heated in a boiling water bath.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of reducing sugars produced.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and starch without inhibitor). IC50 values are then determined.

Human Red Blood Cell (RBC) Hemolysis Assay (Anti-inflammatory) [2][3]

-

RBC Preparation: Fresh human blood is collected and centrifuged to separate the RBCs. The RBCs are washed multiple times with isotonic saline.

-

Induction of Hemolysis: A suspension of RBCs is pre-incubated with the test compounds. Hemolysis is induced by adding a hypotonic solution or a hemolytic agent (e.g., hydrogen peroxide).

-

Quantification of Hemolysis: The mixture is centrifuged, and the absorbance of the supernatant, which contains the released hemoglobin, is measured at 540 nm.

-

Data Analysis: The percentage of hemolysis inhibition is calculated relative to the control. IC50 values are determined from the dose-response curve.

Visualizations of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the DOT language.

Caption: PI3Kα Signaling Pathway Inhibition by a Quinazoline Derivative.

Caption: General Workflow for Synthesis and Biological Evaluation.

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While direct experimental data on 6-(difluoromethoxy)pyridine-3-carboxylic acid is not extensively available, the information on analogous compounds suggests it could be a promising candidate for further investigation. The difluoromethoxy substitution is expected to enhance its drug-like properties. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound to elucidate its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for such research endeavors.

References

- 1. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists [pubmed.ncbi.nlm.nih.gov]

6-(Difluoromethoxy)nicotinic Acid: A Technical Guide and Literature Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data for 6-(difluoromethoxy)nicotinic acid is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the target molecule and closely related analogues to infer potential synthetic methodologies, biological activities, and mechanisms of action. All inferred information is clearly designated.

Introduction

This compound is a fluorinated derivative of nicotinic acid, also known as vitamin B3. The introduction of the difluoromethoxy group (-OCF₂H) into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. This functional group can act as a lipophilic hydrogen bond donor and can significantly alter a molecule's metabolic stability and binding affinity to biological targets. While specific research on this compound is not abundant, the known biological activities of nicotinic acid and other fluorinated pyridine derivatives suggest its potential as a valuable compound in drug discovery.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₃ | Inferred |

| Molecular Weight | 189.12 g/mol | Inferred |

| CAS Number | 1211535-62-4 | |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred from related compounds |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be inferred from established methods for the O-difluoromethoxylation of hydroxypyridines.

Inferred Synthetic Pathway

A potential synthesis could start from 6-hydroxynicotinic acid, a commercially available starting material. The key transformation would be the O-difluoromethoxylation of the hydroxyl group.

Caption: Inferred synthetic route to this compound.

Exemplary Experimental Protocol (Adapted from a similar transformation)

This protocol is adapted from the O-difluoromethoxylation of 6-fluoropyridin-2-ol and should be optimized for 6-hydroxynicotinic acid.[1]

Materials:

-

6-Hydroxynicotinic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chlorodifluoromethane (CHClF₂)

-

Dichloromethane (DCM)

-

Water

-

Brine

Procedure:

-

To a pressure vessel, add 6-hydroxynicotinic acid (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents).

-

Add anhydrous DMF to the vessel.

-

Seal the vessel and cool it to -78 °C in a dry ice/acetone bath.

-

Carefully condense chlorodifluoromethane gas into the cooled reaction mixture.

-

Allow the reaction vessel to warm to room temperature and then heat to 80-100 °C for 12-24 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and slowly vent the excess chlorodifluoromethane.

-

Pour the reaction mixture into water and extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Biological Activities and Signaling Pathways

Direct biological data for this compound is not available. However, based on the well-documented activities of nicotinic acid and related fluorinated compounds, several potential biological roles can be postulated.

Lipid Metabolism and Cardiovascular Disease

Nicotinic acid is a well-known lipid-lowering agent.[2][3] It exerts its effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as HM74A, which is highly expressed in adipocytes.[3] Activation of GPR109A leads to a decrease in free fatty acid mobilization from adipose tissue, resulting in reduced triglyceride synthesis in the liver and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[4] Nicotinic acid also increases high-density lipoprotein (HDL) levels, although the exact mechanism is not fully understood.[2] It is plausible that this compound could act as an agonist of GPR109A, potentially with modified potency or pharmacokinetic properties due to the difluoromethoxy group.

Caption: Hypothesized signaling pathway for lipid-lowering effects.

Anti-inflammatory Effects

Recent studies have shown that nicotinic acid possesses anti-inflammatory properties.[5] It has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] This effect may also be mediated through GPR109A, which is expressed on immune cells like macrophages. The difluoromethoxy substituent could potentially enhance these anti-inflammatory activities.

Other Potential Activities

Derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including as anticancer and antioxidant agents.[6] Furthermore, the introduction of difluoromethyl groups into pyridine rings has led to the discovery of compounds with novel biological activities, such as quorum sensing inhibition.[7] Therefore, this compound could be a scaffold for developing new therapeutic agents in these areas.

Quantitative Data from Related Compounds

No quantitative biological data for this compound has been found in the literature. The following table summarizes data for related difluoromethylpyridine derivatives to provide a reference for potential activity ranges.

| Compound | Biological Activity | IC₅₀ / EC₅₀ | Source |

| 2-Difluoromethylpyridine derivative 1 | Quorum Sensing Inhibition (P. aeruginosa) | 35 ± 1.12 µM | [7] |

| 2-Difluoromethylpyridine derivative 5 | Quorum Sensing Inhibition (P. aeruginosa) | 19 ± 1.01 µM | [7] |

| 2-Difluoromethylpyridine derivative 6 | Quorum Sensing Inhibition (P. aeruginosa) | 27 ± 0.67 µM | [7] |

| 2-Difluoromethylbenzimidazole derivative 86 | PI3Kα Inhibition | 22.8 nM | [8] |

| 2-Difluoromethylbenzimidazole derivative 87 | PI3Kα Inhibition | 33.6 nM | [8] |

Conclusion and Future Directions

This compound is a molecule with significant, yet underexplored, therapeutic potential. Based on the established pharmacology of nicotinic acid and the unique properties conferred by the difluoromethoxy group, it is a promising candidate for investigation in the areas of dyslipidemia, cardiovascular disease, and inflammation. Future research should focus on developing a robust and scalable synthesis for this compound, followed by comprehensive in vitro and in vivo studies to elucidate its biological activities and mechanism of action. In particular, its interaction with the GPR109A receptor and its effects on lipid metabolism and inflammatory pathways warrant detailed investigation. The synthesis and evaluation of a library of derivatives based on the this compound scaffold could also lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of 6-(Difluoromethoxy)nicotinic Acid: A Technical Whitepaper on a Novel Nicotinic Acid Derivative

Disclaimer: As of late 2025, a thorough review of publicly accessible scientific literature, patent databases, and chemical registries reveals a significant scarcity of information regarding the specific discovery, developmental history, and biological characterization of 6-(Difluoromethoxy)nicotinic acid. This compound, identified by the CAS Number 1211535-62-4, remains largely uncharacterized in peer-reviewed publications. This technical guide, therefore, aims to provide a comprehensive framework for understanding this molecule by examining its parent compound, nicotinic acid, the relevant biological pathways, and the established methodologies for the synthesis and analysis of structurally similar compounds.

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for a myriad of metabolic processes in the human body. Its discovery is historically linked to the prevention and treatment of pellagra, a nutritional deficiency disease. Beyond its role as a vitamin, nicotinic acid has been utilized for decades as a lipid-modifying agent, capable of lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.

The pharmacological effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This has spurred significant interest in the development of nicotinic acid derivatives with improved therapeutic profiles, aiming to retain the beneficial lipid-modifying effects while minimizing side effects such as cutaneous flushing. This compound represents a structural analog of nicotinic acid, where a difluoromethoxy group is introduced at the 6-position of the pyridine ring. This modification has the potential to alter the compound's physicochemical properties, potency, selectivity, and pharmacokinetic profile.

The GPR109A Signaling Pathway

The primary molecular target of nicotinic acid and its derivatives is the GPR109A receptor, a member of the Gi/o-coupled GPCR family. The activation of this receptor initiates a cascade of intracellular events that ultimately lead to the observed therapeutic effects and side effects.

Canoncial Gαi-Mediated Signaling

Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of the heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit dissociates from the Gβγ dimer and proceeds to inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is central to the anti-lipolytic effect of nicotinic acid in adipocytes.

β-Arrestin Mediated Signaling

In addition to the canonical G protein pathway, GPR109A activation can also trigger signaling through β-arrestins. Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domain of the receptor. This interaction can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades that are implicated in some of the adverse effects of nicotinic acid, such as flushing.

In-Depth Technical Guide: Safety and Handling of 6-(Difluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and relevant technical data for 6-(Difluoromethoxy)nicotinic acid. The information is intended to support laboratory research and drug development activities by providing key safety precautions, experimental considerations, and a summary of its physicochemical properties. Due to the limited publicly available data specific to this derivative, information from closely related compounds, particularly nicotinic acid, is included for context and guidance.

Physicochemical and Safety Data

A summary of the known quantitative data for this compound and its parent compound, nicotinic acid, is presented below. This allows for a comparative understanding of their basic properties.

| Property | This compound | Nicotinic Acid (Niacin) |

| CAS Number | 1211535-62-4 | 59-67-6 |

| Molecular Formula | C7H5F2NO3 | C6H5NO2 |

| Molecular Weight | 189.12 g/mol | 123.11 g/mol |

| Appearance | White to off-white solid | White crystalline powder |

| Boiling Point | 276.7±35.0 °C (Predicted)[1] | Sublimes |

| Density | 1.449±0.06 g/cm3 (Predicted)[1] | 1.473 g/cm³ |

| pKa | 3.29±0.10 (Predicted)[1] | 4.85 |

| Storage Temperature | Room Temperature, Sealed in dry conditions[1] | Room Temperature |

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is not extensively documented, information from Safety Data Sheets (SDS) of the compound and its structural analogs indicates the following hazards and necessary precautions.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

-

Storage:

-

Store in a well-ventilated place.

-

Keep the container tightly closed.

-

Store locked up in a dry environment.

-

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Experimental Protocols

Hypothetical Synthesis Workflow

A potential synthetic route to this compound could involve the difluoromethoxylation of a suitable precursor, such as 6-hydroxynicotinic acid.

Caption: A potential workflow for the synthesis of this compound.

General Purification Protocol: Recrystallization

Recrystallization is a common method for purifying solid organic compounds like nicotinic acid derivatives.

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents may be necessary.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under a vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying nicotinic acid and its derivatives.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol). The exact composition will need to be optimized.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 260 nm).

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., the mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample onto the HPLC system. The purity can be determined by the area percentage of the main peak. Quantification can be achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.

Biological Context and Signaling Pathways

Specific biological studies on this compound are scarce. However, the biological activity of nicotinic acid is well-characterized and provides a likely framework for the action of its derivatives. Nicotinic acid is known to exert its effects on lipid metabolism primarily through the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).

Nicotinic Acid Signaling via GPR109A

The activation of GPR109A in adipocytes by nicotinic acid leads to a cascade of events that ultimately reduces the levels of circulating free fatty acids.

Caption: The signaling cascade initiated by nicotinic acid binding to the GPR109A receptor.

The difluoromethoxy group at the 6-position of the nicotinic acid core may influence the compound's potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the difluoromethoxy group could affect the acidity of the carboxylic acid and its interaction with the receptor binding pocket. Further research is needed to elucidate the specific effects of this substitution on the biological activity.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While specific experimental and biological data are limited, a robust safety and handling plan can be implemented based on the information available for this compound and its close structural relatives. The provided protocols and pathways, derived from established knowledge of nicotinic acid chemistry and biology, offer a solid foundation for researchers working with this compound. As with any research chemical, all handling and experimental procedures should be conducted with appropriate safety precautions and after a thorough risk assessment.

References

A Technical Guide to 6-(Difluoromethoxy)nicotinic Acid: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(difluoromethoxy)nicotinic acid, a fluorinated building block of significant interest in medicinal chemistry. The strategic incorporation of the difluoromethoxy (-OCHF₂) group into molecular scaffolds can impart desirable physicochemical and pharmacokinetic properties, making it a valuable moiety in the design of novel therapeutics. This document details commercially available sources, outlines a plausible synthetic pathway, and explores the role of this compound in modulating biological signaling pathways, with a focus on its potential applications in drug discovery.

Commercial Availability and Suppliers

This compound (CAS No. 1211535-62-4) is available from several chemical suppliers. The table below summarizes key information from a selection of vendors to facilitate procurement for research and development purposes. Purity levels are generally high, making the compound suitable for a range of synthetic applications.

| Supplier | CAS Number | Molecular Weight | Purity/Specification | Storage Conditions |

| BLD Pharm [1] | 1211535-62-4 | 189.12 | Not specified | Sealed in dry, room temperature |

| Amadis Chemical [2] | 1211535-62-4 | Not specified | 97% | Store in a tightly closed container |

| Sigma-Aldrich | 1211535-62-4 | 189.12 | 95% | Sealed in dry, room temperature |

Note: Pricing and lead times are subject to change and should be confirmed directly with the suppliers.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

Step 1: Esterification of 6-Hydroxynicotinic Acid

-

To a solution of 6-hydroxynicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product, methyl 6-hydroxynicotinate, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.

Step 2: Difluoromethoxylation of Methyl 6-hydroxynicotinate

-

Dissolve methyl 6-hydroxynicotinate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate.

-

Introduce a difluoromethylating agent, such as chloro(difluoro)methane (freon-22) or diiododifluoromethane, into the reaction mixture. Caution: Chloro(difluoro)methane is a gas and requires appropriate handling in a well-ventilated fume hood.

-

Heat the reaction mixture and monitor its progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-